

Validating the Anticancer Effects of Phellinus linteus In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: *Phellochin*

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This guide provides an objective comparison of the in vivo anticancer effects of various extracts from the medicinal mushroom *Phellinus linteus*. The information presented is collated from multiple preclinical studies to aid in the evaluation of its therapeutic potential. This document summarizes quantitative data on tumor inhibition, outlines detailed experimental protocols, and visualizes key signaling pathways and experimental workflows.

Comparative Efficacy of *Phellinus linteus* Extracts in Preclinical Models

Phellinus linteus has been extensively studied for its anticancer properties, with in vivo studies demonstrating the efficacy of its extracts in various cancer models. The data below summarizes the key findings from several studies, highlighting the different types of extracts, animal models, and measured outcomes.

Quantitative Comparison of In Vivo Anticancer Effects

Extract Type	Cancer Model	Animal Model	Dosage & Administration	Key Findings	Reference
Polysaccharides	Human Colorectal Carcinoma (HT29)	Mouse	100, 200 mg/kg/d (30 days)	Significant tumor growth inhibition compared to saline control. [1]	[1]
Polysaccharide-Protein Complex	Sarcoma (S-180)	Mouse	Not specified (Oral)	Suppressed tumor growth. [2]	[2]
Ethanol Extract	KRAS-mutant Colon Cancer	Tumor-xenografted Mouse	400 mg/kg/d (23 days)	Inhibited tumor proliferation. [1]	[1]
"Keumsa Linteusan" Extract	Colon Cancer (CT-26)	BALB/c Mouse	250, 500, 1000 mg/kg (Oral, 4 weeks)	26% reduction in tumor formation at the highest dose. [3][4]	[3][4]
Water Extract	Prostate Cancer (PC3 & DU145)	Athymic Nude Mice	30 mg/kg (Subcutaneous, every 2 days for 12 days)	Attenuated tumor growth and induced apoptosis. [4][5]	[4][5]
Protein-bound Polysaccharide	Colon Cancer (SW480)	Athymic Nude Mice	50, 100 µg/mouse (Intravenous, 14 days)	52.5% reduction in tumor volume at the highest dose after 4 weeks. [6]	[6]

Polysaccharides	Melanoma (B16F10)	Mouse	Not specified	Prolonged survival and reduced pulmonary metastasis.[7]
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Detailed Experimental Protocols

The following are detailed methodologies from key in vivo studies that investigated the anticancer effects of *Phellinus linteus*.

Colon Cancer Xenograft Model (Keumsa Linteusan Extract)

- Animal Model: BALB/c mice.[3]
- Cell Line: CT-26 colon carcinoma cells.[3]
- Tumor Induction: Mice were intradermally injected with 1.5×10^6 CT-26 cells.[3]
- Treatment Groups:
 - Control group: Received saline orally.[3]
 - Treatment groups: Received "Keumsa Linteusan" extract at doses of 250, 500, and 1,000 mg/kg body weight orally, daily for 4 weeks, starting 7 days after tumor cell injection.[3]
- Outcome Measurement: Solid tumors were removed and weighed after 4 weeks of treatment. The inhibition ratio was calculated as $[(\text{Average tumor weight of control} - \text{Average tumor weight of treated}) / \text{Average tumor weight of control}] \times 100$. [3]

Prostate Cancer Xenograft Model (Water Extract)

- Animal Model: Male athymic nude mice (NCRNU-M-M, CrTac: Ncr-Foxn1nu), 4-6 weeks old. [5]
- Cell Lines: PC3 and DU145 human prostate cancer cells.[5]

- Tumor Induction: 5×10^6 cells in 100 μ l PBS were inoculated into the right flank of each mouse.[\[5\]](#)
- Treatment Protocol:
 - For inhibition of tumor formation, mice were treated with 30 mg/kg of Phellinus linteus extract in 100 μ l PBS subcutaneously every 2 days, starting right after cell inoculation.[\[5\]](#)
 - To assess effects on established tumors, treatment began 12 days after inoculation when tumors reached a certain size.[\[5\]](#)
- Data Collection: Tumor growth was monitored, and upon completion of the study, tumors were histologically and immunochemically analyzed for apoptosis and caspase-3 activation.[\[4\]](#)[\[5\]](#) Mouse weight and water consumption were measured to assess toxicity.[\[5\]](#)

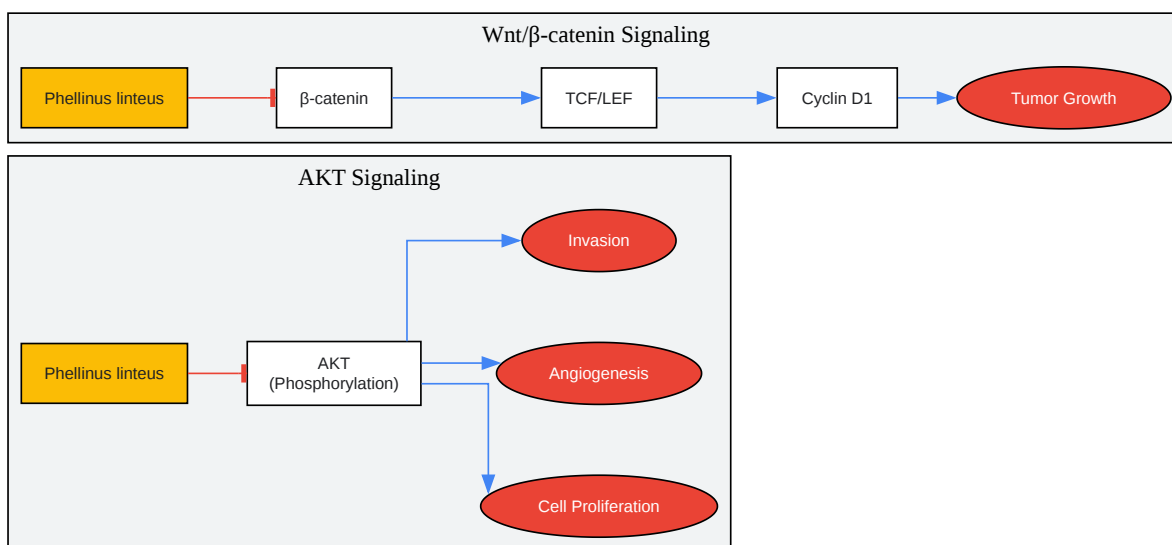
Colon Cancer Xenograft Model (Protein-bound Polysaccharide)

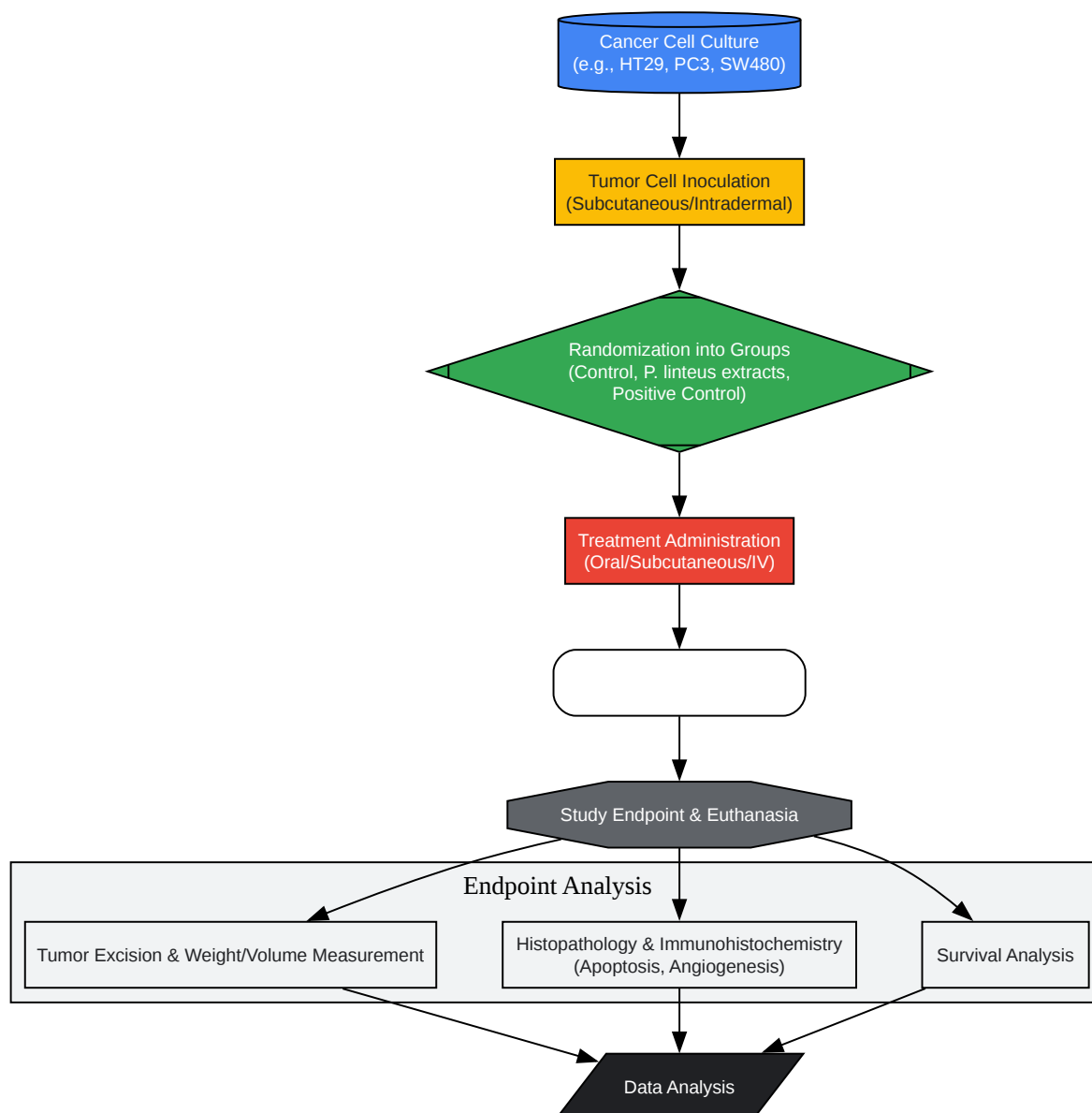
- Animal Model: Athymic nude mice.[\[6\]](#)
- Cell Line: SW480 human colon cancer cells.[\[6\]](#)
- Treatment: Daily intravenous (i.v.) injection of the protein-bound polysaccharide at doses of 50 and 100 μ g per mouse for 14 days.[\[6\]](#)
- Analysis: Tumor volume was measured weekly. After the treatment period, tumors were analyzed for apoptotic index, β -catenin expression, proliferation index, and microvessel density.[\[6\]](#)

Signaling Pathways and Experimental Workflow

Signaling Pathways

The anticancer effects of Phellinus linteus are attributed to its ability to modulate several key signaling pathways involved in cell proliferation, survival, and angiogenesis.





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